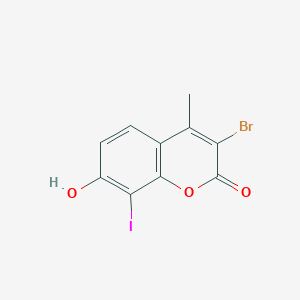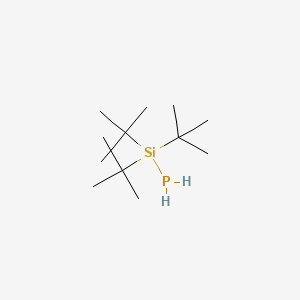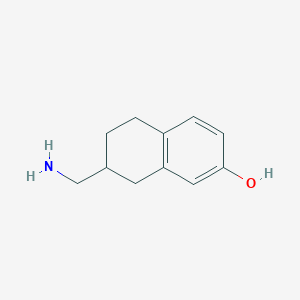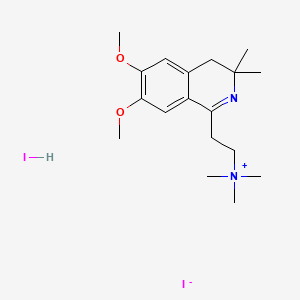methanone CAS No. 185757-52-2](/img/structure/B14266678.png)
[3-(Phenylsulfanyl)-4,5-dihydrofuran-2-yl](pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone: is a complex organic compound that features a unique combination of a phenylsulfanyl group, a dihydrofuran ring, and a pyrrolidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the dihydrofuran ring, followed by the introduction of the phenylsulfanyl group. The final step involves the attachment of the pyrrolidinylmethanone moiety. Common reagents used in these reactions include sulfur-containing compounds, furan derivatives, and pyrrolidine.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the progress of the reactions and to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinylmethanone moiety can be reduced to form alcohols.
Substitution: The dihydrofuran ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted dihydrofuran derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone involves its interaction with specific molecular targets. The phenylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the dihydrofuran ring can participate in hydrogen bonding and hydrophobic interactions. The pyrrolidinylmethanone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanol: This compound differs by having a hydroxyl group instead of a carbonyl group.
3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylethanone: This compound has an ethyl group instead of a methylene group.
Uniqueness: The unique combination of the phenylsulfanyl group, dihydrofuran ring, and pyrrolidinylmethanone moiety in 3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone provides distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.
Properties
CAS No. |
185757-52-2 |
|---|---|
Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(4-phenylsulfanyl-2,3-dihydrofuran-5-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H17NO2S/c17-15(16-9-4-5-10-16)14-13(8-11-18-14)19-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
InChI Key |
URBLWEVRMVZELG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(CCO2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


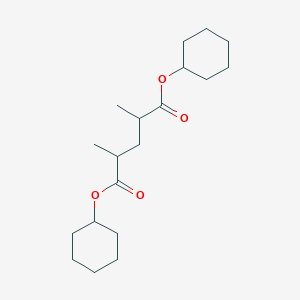
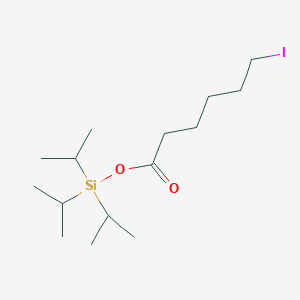

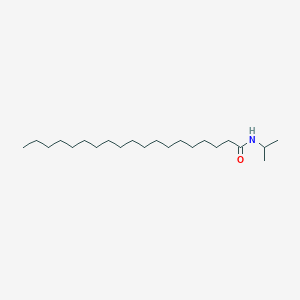
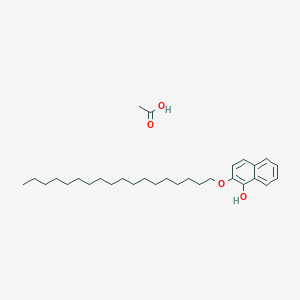
![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)
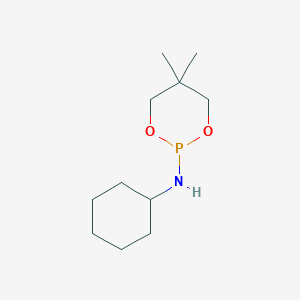
![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
![tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14266629.png)
![2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate](/img/structure/B14266632.png)
